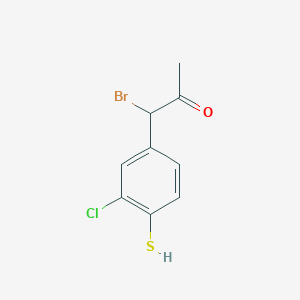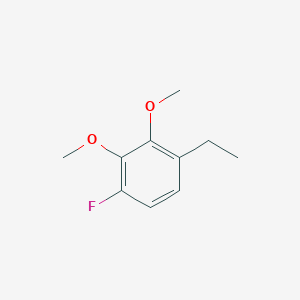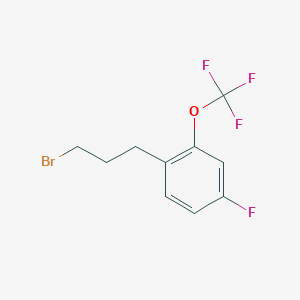
1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3O. It is a trifluoromethylated aromatic compound that has garnered interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group. One common method involves the reaction of 4-fluoro-2-(trifluoromethoxy)benzene with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(3-azidopropyl)-4-fluoro-2-(trifluoromethoxy)benzene, while oxidation with potassium permanganate could produce 1-(3-bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzoic acid .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene
- 1-Bromo-3-phenylpropane
Uniqueness
1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound particularly useful in applications requiring high chemical stability and specific reactivity .
Eigenschaften
Molekularformel |
C10H9BrF4O |
|---|---|
Molekulargewicht |
301.07 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF4O/c11-5-1-2-7-3-4-8(12)6-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
VJKUJOICMNPXEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
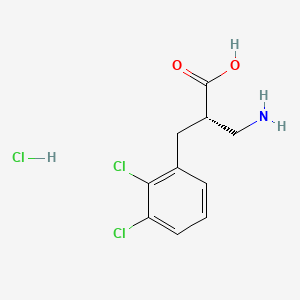
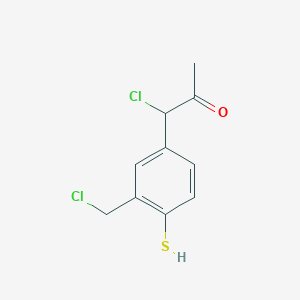


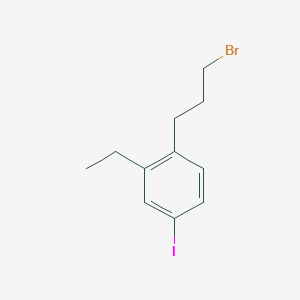
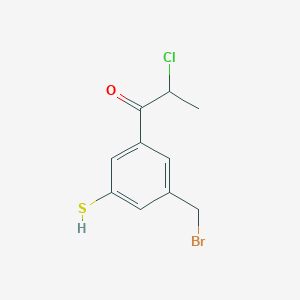

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)

